Methyl 4-(1-benzothien-2-yl)benzoate
Overview
Description
Methyl 4-(1-benzothien-2-yl)benzoate is an organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of methyl 4-(benzo[b]thiophen-2-yl)benzoate consists of a benzo[b]thiophene ring fused to a benzene ring, with a methyl ester group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzo[b]thiophen-2-yl)benzoate typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Coupling Reaction: The benzo[b]thiophene core is then coupled with a benzene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzene ring to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 4-(benzo[b]thiophen-2-yl)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-benzothien-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 4-(1-benzothien-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(benzo[b]thiophen-2-yl)benzoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by interacting with specific receptors and enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Methyl 4-(1-benzothien-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(thiophen-2-yl)benzoate: Similar structure but lacks the benzo[b]thiophene ring, resulting in different biological activities.
Benzo[b]thiophene-2-carboxylate Derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Thiophene Derivatives: Compounds with a thiophene ring exhibit diverse applications in medicinal chemistry and material science.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development and industrial applications.
Properties
CAS No. |
132932-63-9 |
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Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
methyl 4-(1-benzothiophen-2-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)19-15/h2-10H,1H3 |
InChI Key |
JDCUPUFNNLIUHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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